molecular formula C14H18N4O2S B15358910 3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid

3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid

Cat. No.: B15358910
M. Wt: 306.39 g/mol
InChI Key: VHJGGCYUIXBXEE-UHFFFAOYSA-N
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Description

3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid is a complex organic compound characterized by its thiazolo[5,4-b]pyridine core structure, which is substituted with a 4-methylpiperazin-1-yl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazoles and pyridine derivatives. Subsequent functionalization introduces the 4-methylpiperazin-1-yl group and the propanoic acid moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.

Biology: Biologically, 3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid has shown potential as a bioactive agent. Its interactions with biological targets can lead to the development of new therapeutic agents.

Medicine: In medicine, this compound is being explored for its pharmacological properties. It may have applications in the treatment of various diseases, including cancer and neurological disorders, due to its ability to modulate biological pathways.

Industry: Industrially, this compound can be used in the development of new materials and chemical products. Its unique structure and reactivity make it valuable for creating innovative solutions in material science and chemical engineering.

Mechanism of Action

The mechanism by which 3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolo[5,4-b]pyridine core structure but differ in their substituents and functional groups.

  • 4-Methylpiperazine derivatives: Compounds containing the 4-methylpiperazine moiety, but with different core structures.

  • Propanoic acid derivatives: Other compounds with the propanoic acid group attached to different heterocyclic cores.

Uniqueness: 3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid is unique due to its combination of the thiazolo[5,4-b]pyridine core, the 4-methylpiperazin-1-yl group, and the propanoic acid moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

3-[5-(4-methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid

InChI

InChI=1S/C14H18N4O2S/c1-17-6-8-18(9-7-17)11-3-2-10-14(16-11)21-12(15-10)4-5-13(19)20/h2-3H,4-9H2,1H3,(H,19,20)

InChI Key

VHJGGCYUIXBXEE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)N=C(S3)CCC(=O)O

Origin of Product

United States

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